molecular formula C21H15Cl2N3O3 B13368722 3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide

3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide

Cat. No.: B13368722
M. Wt: 428.3 g/mol
InChI Key: JHBHHMAQHFRNOG-WYMPLXKRSA-N
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Description

3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro, hydroxy, and benzylidene groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 5-chloro-2-hydroxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 3-chlorobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing its normal function in histone demethylation. This leads to changes in chromatin structure and gene expression, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide is unique due to its specific combination of chloro, hydroxy, and benzylidene groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit LSD1 and chelate iron sets it apart from other similar compounds, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

Molecular Formula

C21H15Cl2N3O3

Molecular Weight

428.3 g/mol

IUPAC Name

3-[(3-chlorobenzoyl)amino]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15Cl2N3O3/c22-16-5-1-3-13(9-16)20(28)25-18-6-2-4-14(11-18)21(29)26-24-12-15-10-17(23)7-8-19(15)27/h1-12,27H,(H,25,28)(H,26,29)/b24-12+

InChI Key

JHBHHMAQHFRNOG-WYMPLXKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)N/N=C/C3=C(C=CC(=C3)Cl)O

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NN=CC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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